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Compound of Interest

Compound Name: Trioxifene mesylate

Cat. No.: B1683264

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the developmental compound LY2090314,
a potent inhibitor of Glycogen Synthase Kinase 3 (GSK-3). We will delve into its research
history, mechanism of action, and the quantitative data emerging from preclinical and clinical
investigations. This document consolidates key findings to offer a comprehensive resource for
professionals in the field of oncology and drug development.

Core Compound Profile

LY2090314 is a small molecule inhibitor targeting GSK-3, a serine/threonine kinase implicated
in a multitude of cellular processes including proliferation, differentiation, and apoptosis.[1] Its
therapeutic potential has been explored primarily in the context of oncology.

Chemical Identity:
e Class: Diazepinoindole[1]

o Systematic Name: 1,2,3,4-tetrahydro[2][3]diazepino[6,7,1-hi]indole substituted by piperidin-1-
ylcarbonyl, 4-(imidazo[1,2-a]pyridin-3-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl and fluoro
groups at position 2, 7 and 9, respectively.[1]
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Mechanism of Action: Wnt/f3-catenin Pathway

Modulation

LY2090314 functions as an ATP-competitive inhibitor of both GSK-3a and GSK-3[ isoforms.[1]
In the canonical Wnt signaling pathway, GSK-3 is a key component of the "destruction
complex" that phosphorylates [3-catenin, targeting it for ubiquitination and subsequent
proteasomal degradation. By inhibiting GSK-3, LY2090314 prevents this phosphorylation event.
This leads to the stabilization and accumulation of 3-catenin in the cytoplasm.[1] Subsequently,
3-catenin translocates to the nucleus where it acts as a transcriptional co-activator, leading to
the expression of Wnt target genes. The activation of this pathway can induce apoptosis in

certain tumor cells.[1]
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Figure 1: Simplified signaling pathway of LY2090314 action.
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Quantitative Preclinical Data

LY2090314 demonstrates potent inhibition of GSK-3 isoforms.

Parameter Target Value (nM)
IC50 GSK-3a 1.5[1]
IC50 GSK-3pB 0.9[1]

Clinical Research History & Data

LY2090314 has been evaluated in Phase | and Phase Il clinical trials for the treatment of
advanced solid tumors and acute leukemia.

Phase | Dose-Escalation Study in Advanced Solid
Tumors (NCT01287520)

This first-in-human study evaluated the safety, pharmacokinetics, and pharmacodynamics of
intravenous LY2090314 in combination with pemetrexed and carboplatin.[2]

Patient Population: 41 patients with advanced solid tumors.[2]

Key Findings:
Parameter Value
Maximum Tolerated Dose (MTD) 40 mg (with pemetrexed/carboplatin)[2]

Dose-Limiting Toxicities (DLTs) - Monotherapy (=  Grade 2 visual disturbance, Grade 3/4 peri-

40 mg) infusional thoracic pain[2]

o Grade 3/4 thrombocytopenia, Grade 4
DLTs - Combination Therapy )
neutropenia[2]

5 confirmed partial responses, 19 stable
Best Overall Response (RECIST) ]
disease[2]
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Pharmacokinetics: Systemic exposure to LY2090314 was found to be approximately linear over
the dose range studied.[2]

Pharmacodynamics: Transient upregulation of 3-catenin was observed in peripheral blood
mononuclear cells (PBMCs) at the 40 mg dose level, confirming on-target activity.[2]

Phase Il Study in Acute Myeloid Leukemia (AML)

This open-label study investigated the safety and efficacy of single-agent LY2090314 in
patients with AML.[4]

Patient Population: 20 patients with AML.[4]

Key Findings:
Parameter Observation
Most Frequent Non-Hematologic TEAEs Decreased appetite (n=7), Nausea (n=4)[4]
) Febrile neutropenia (n=2), Thrombocytopenia
Hematologic TEAEs

(n=1), Anemia (n=1)[4]

Atrial flutter (n=1), QT interval prolongation

Clinically Significant AEs i i
(n=3), Visual disturbances (n=2)[4]

i No complete or partial remissions were
Efficacy
observed.[4]

Pharmacodynamics: On-target effect was indicated by changes in B-catenin levels, though
clinical benefit was limited at the doses and frequencies investigated.[4]

Experimental Protocols
Phase | Combination Therapy Trial (NCT01287520) -
Abridged Methodology

Study Design: A dose-escalation study with a single-dose LY2090314 monotherapy lead-in
followed by combination therapy.[2]
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Treatment Regimen:
e Lead-in: Single dose of LY2090314 (10-120 mg).[2]

o Combination: LY2090314 (10-120 mg) administered intravenously every 21 days, in
combination with pemetrexed (500 mg/m?2) and carboplatin (AUC 5-6).[2]

e Premedication: Ranitidine was added to mitigate peri-infusional thoracic pain.[2]
Outcome Measures:
e Primary: Determination of the Maximum Tolerated Dose (MTD).[2]

e Secondary: Safety, anti-tumor activity (RECIST), pharmacokinetics, and (3-catenin
pharmacodynamics in PBMCs.[2]
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Figure 2: Phase | Combination Therapy Trial Workflow.

Phase Il Single-Agent AML Trial - Abridged Methodology

Study Design: An open-label, multi-center Phase Il study.[4]

Treatment Regimens:

e Cohort 1 (n=7): 40 mg LY2090314 on days 1, 8, and 15 of a 28-day cycle.[4]
e Cohort 2 (n=6): 40 mg LY2090314 on days 1, 5, and 9 of a 21-day cycle.[4]

e Cohort 3 (n=7): 40 mg LY2090314 on days 1, 5, 9, and 12 of a 21-day cycle.[4]
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» Premedication: 50 mg ranitidine.[4]
Outcome Measures:
e Primary: Safety and tolerability.

o Secondary: Clinical activity (remission rates), pharmacokinetics, and pharmacodynamics ([3-

catenin levels).
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Figure 3: Logical Relationship of Phase Il AML Trial Cohorts.

Summary and Future Directions

LY2090314 is a potent GSK-3 inhibitor with a well-defined mechanism of action. Clinical studies
have established its initial safety profile and MTD in combination with chemotherapy for solid
tumors, demonstrating some anti-tumor activity. However, as a single agent in AML, it showed
limited clinical benefit at the investigated schedules. The on-target effect of 3-catenin
modulation has been confirmed in clinical settings. Future research may focus on identifying
predictive biomarkers to select patient populations most likely to respond to GSK-3 inhibition,
exploring alternative dosing schedules, or investigating novel combination strategies to

enhance its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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